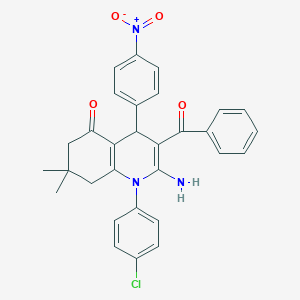
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as CX717, is a novel compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. CX717 has been shown to enhance learning and memory in animal models, and there is growing interest in its potential as a treatment for cognitive disorders in humans.
作用机制
The exact mechanism of action of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione enhances cognitive function by modulating the activity of AMPA receptors in the brain. AMPA receptors are involved in the transmission of signals between neurons and are critical for learning and memory. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to increase the activity of AMPA receptors, which may explain its cognitive-enhancing effects.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to have other biochemical and physiological effects. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been found to increase the release of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in cognitive function. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments is that it is relatively easy to synthesize and can be produced on a large scale. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been extensively studied in animal models, which makes it a well-characterized compound. However, one limitation of using 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its cognitive-enhancing effects.
未来方向
There are several future directions for research on 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and how it modulates the activity of AMPA receptors. Another direction is to study its potential as a treatment for cognitive disorders in humans. Clinical trials are needed to determine the safety and efficacy of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in humans. Additionally, research on the long-term effects of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is needed to determine its potential as a cognitive enhancer over extended periods of time.
Conclusion:
In conclusion, 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is a novel compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. Its synthesis method is relatively simple, and it has been extensively studied in animal models. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione enhances cognitive function by modulating the activity of AMPA receptors in the brain. It has potential as a treatment for cognitive disorders such as Alzheimer's disease and dementia. However, further research is needed to fully understand its mechanism of action and its potential as a cognitive enhancer in humans.
合成方法
The synthesis of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione involves the reaction of 4-methylphenylacetic acid with cyclooctylamine to form an amide intermediate. The amide intermediate is then cyclized with phosgene to form 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione. The synthesis method of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is relatively simple and can be carried out on a large scale.
科学研究应用
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been extensively studied in animal models, and the results have shown that it has the potential to enhance learning and memory. In a study conducted on rats, 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione was found to improve performance in a spatial memory task. Another study conducted on monkeys showed that 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione improved performance in a delayed matching-to-sample task. These findings suggest that 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione may have potential as a treatment for cognitive disorders such as Alzheimer's disease and dementia.
属性
产品名称 |
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione |
|---|---|
分子式 |
C19H26N2O2 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
3-(cyclooctylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H26N2O2/c1-14-9-11-16(12-10-14)21-18(22)13-17(19(21)23)20-15-7-5-3-2-4-6-8-15/h9-12,15,17,20H,2-8,13H2,1H3 |
InChI 键 |
VERBIKTULGISQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCCCC3 |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)
![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
![2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B304404.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)
![N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B304406.png)
![2-(6,7-dichloro-1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B304407.png)